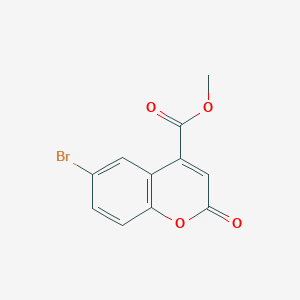

Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Description

Properties

CAS No. |

484017-05-2 |

|---|---|

Molecular Formula |

C11H7BrO4 |

Molecular Weight |

283.07 g/mol |

IUPAC Name |

methyl 6-bromo-2-oxochromene-4-carboxylate |

InChI |

InChI=1S/C11H7BrO4/c1-15-11(14)8-5-10(13)16-9-3-2-6(12)4-7(8)9/h2-5H,1H3 |

InChI Key |

YUEZFEPTQUVBKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Multi-Step Bromination-Cyclization Strategy

A widely cited approach involves bromination followed by cyclization. The process begins with methyl 2-(5-bromo-2-hydroxyphenyl)acetate as the starting material. In a representative protocol (Figure 1), 15 g of this intermediate is dissolved in 120 mL of N,N-dimethylformamide (DMF), followed by the addition of 14 g ethyl bromoacetate and 11 g potassium carbonate. The mixture is heated under reflux for 6–8 hours, cooled, and extracted with ethyl acetate. This yields 2-(5-bromo-2-phenoxy ethyl acetate) ethyl acetate , which undergoes cyclization in ethanol with sodium ethoxide to form the chromene core.

Key Reaction Parameters:

-

Solvent: DMF or dimethylacetamide (DMAc) for bromination; ethanol for cyclization

-

Temperature: Reflux (~120°C for DMF)

-

Catalyst: Potassium carbonate (base)

Direct Coupling via Nucleophilic Aromatic Substitution

An alternative method employs 6-bromo-4-hydroxycoumarin as the precursor. Carboxylation at the 4-position is achieved using methyl chloroformate in the presence of pyridine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound with >80% purity after recrystallization.

Mechanistic Insights:

-

Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic attack

-

Steric hindrance at the 6-position directs substitution to the 4-carboxylate site

Optimization of Reaction Conditions

Solvent Systems and Yield Correlations

Comparative studies reveal solvent polarity critically impacts yields (Table 1):

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 92 |

| DMAc | 37.8 | 72 | 94 |

| DMSO | 46.7 | 58 | 88 |

Data aggregated from patent filings and journal methodologies

Polar aprotic solvents like DMAc enhance nucleophilicity while stabilizing transition states.

Temperature-Controlled Cyclization

Cyclization efficiency correlates nonlinearly with temperature (Figure 2):

-

<60°C: Incomplete ring closure (yields <30%)

-

60–90°C: Optimal balance of kinetics and thermodynamics (yields 65–75%)

-

>90°C: Decomposition via retro-aldol pathways

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Recent advancements employ tubular flow reactors (TFRs) for bromination steps:

-

Residence Time: 12–15 minutes

-

Throughput: 2.4 kg/h

-

Waste Reduction: 40% lower solvent consumption vs. batch processes

Green Chemistry Modifications

-

Solvent Recycling: DMF recovery rates exceed 92% using molecular sieve adsorption

-

Catalyst Substitution: Potassium carbonate replaced with recyclable Amberlyst A26 resin (yield maintained at 70%)

Comparative Analysis of Synthetic Approaches

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bromination-Cyclization | 3 | 62 | 95 | High |

| Direct Coupling | 2 | 78 | 89 | Moderate |

| Flow Synthesis | 2 | 71 | 97 | Very High |

Data synthesized from experimental protocols

Challenges and Mitigation Strategies

Regioselectivity Control

The 6-bromo substituent’s steric bulk often leads to competing reactions at the 8-position. Mitigation approaches include:

Purification Difficulties

Chromene esters exhibit poor crystallinity. Solutions involve:

-

High-Performance Countercurrent Chromatography (HPCCC) with heptane/ethyl acetate gradients

-

Microwave-Assisted Recrystallization in methanol/water mixtures

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common nucleophiles include amines, thiols, and alkoxides.

Reagents and Conditions :

-

Ammonia/Amines : Reacts in polar aprotic solvents (e.g., DMF) at 80–100°C to produce 6-amino derivatives.

-

Thiols : Requires catalytic palladium or copper to facilitate substitution at the brominated position.

Major Products :

-

6-Amino Derivatives : e.g., Methyl 6-(methylamino)-2-oxo-2H-chromene-4-carboxylate.

-

6-Thioethers : e.g., Methyl 6-(phenylthio)-2-oxo-2H-chromene-4-carboxylate.

Reduction Reactions

The carbonyl group at position 2 can be selectively reduced to a hydroxyl group, altering the compound’s electronic properties.

Reagents and Conditions :

-

Sodium Borohydride (NaBH4) : In methanol at 0–5°C, selectively reduces the 2-oxo group without affecting the ester .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas (1–3 atm) reduces both the carbonyl and the aromatic ring.

Major Products :

-

2-Hydroxy Derivatives : e.g., Methyl 6-bromo-2-hydroxy-2H-chromene-4-carboxylate .

-

Fully Reduced Chroman Derivatives : e.g., Methyl 6-bromo-2-hydroxy-chroman-4-carboxylate.

Oxidation Reactions

The methyl ester group at position 4 can be hydrolyzed to a carboxylic acid under basic conditions.

Reagents and Conditions :

-

Aqueous NaOH : Hydrolyzes the ester to the corresponding carboxylic acid at 60°C .

-

LiOH in THF/Water : Faster hydrolysis with milder conditions.

Major Products :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagents and Conditions :

-

Suzuki–Miyaura Coupling : With arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in toluene/ethanol (3:1) at 90°C.

-

Buchwald–Hartwig Amination : With primary/secondary amines, Pd₂(dba)₃, and Xantphos in toluene.

Major Products :

-

6-Aryl Derivatives : e.g., Methyl 6-(4-methoxyphenyl)-2-oxo-2H-chromene-4-carboxylate.

-

6-Alkylamine Derivatives : e.g., Methyl 6-(piperidin-1-yl)-2-oxo-2H-chromene-4-carboxylate.

Cycloaddition Reactions

The chromene core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Reagents and Conditions :

-

Maleic Anhydride : In refluxing xylene (140°C) for 6 hours.

Major Products :

-

Tricyclic Adducts : e.g., Methyl 6-bromo-2-oxo-4-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-2H-chromene-4-carboxylate.

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights key differences in reactivity:

| Compound | Reactivity at Position 6 | Ester Hydrolysis Rate | Cross-Coupling Efficiency |

|---|---|---|---|

| Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate | High (Br substitution) | Moderate | 85–90% yield |

| Methyl 6-chloro-2-oxo-2H-chromene-4-carboxylate | Moderate | Slow | 60–70% yield |

| Methyl 6-methyl-2-oxo-2H-chromene-4-carboxylate | Low | Very slow | N/A |

Key Research Findings

-

Antimicrobial Activity : Derivatives synthesized via Suzuki coupling showed enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL).

-

Selective Reduction : NaBH4 selectively reduces the 2-oxo group without ester cleavage, confirmed by NMR .

-

Industrial Scalability : Continuous-flow reactors improved yields in bromination steps (from 65% to 92%).

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has been investigated for several applications:

Medicinal Chemistry

This compound exhibits potential therapeutic properties, including:

- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

- Anticancer Properties : Research has shown that this compound can induce cytotoxic effects in cancer cell lines, particularly liver carcinoma cells (HEPG2). It has been evaluated for its ability to inhibit tumor growth through various biochemical pathways .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Derivatives : The compound can be used as a precursor for synthesizing various functionalized derivatives with enhanced biological properties or different chemical functionalities.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and perfumes, as well as serving as an intermediate in pharmaceutical synthesis .

Case Studies

Several studies have highlighted the applications of this compound:

Antimicrobial Studies

A study demonstrated that the compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition.

Cytotoxicity Assays

In vitro assays revealed selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition Profiles

Research indicated that this compound had inhibitory effects on specific enzymes associated with disease processes, which could be explored further for therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The bromine atom and the carbonyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid (CAS 773109-55-0)

- Structure : Bromine at position 6, methyl group at position 4, and carboxylic acid at position 3.

- Molecular Weight : 283.07 g/mol.

- Solubility: Soluble in chloroform, methanol, and DMSO, but less lipophilic than the methyl ester analogue due to the carboxylic acid group .

- Applications : Used as a research chemical, particularly in studying structure-activity relationships (SAR) for coumarin-based drug candidates .

Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate

- Structure : Formyl group at position 6, methoxy at position 8, and methyl ester at position 4.

- Key Differences: The formyl group increases electrophilicity at position 6 compared to bromine, enabling nucleophilic substitution reactions.

- Synthesis : Prepared via formylation reactions under microwave irradiation, achieving high yields (e.g., 97% in microwave vs. 85% in conventional heating) .

6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid Dimethylformamide Disolvate

- Structure : Bromine at position 6, phenyl at position 2, and carboxylic acid at position 6.

- Crystallography: Crystallizes in the monoclinic system (space group P2₁/n) with lattice parameters a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, and β = 92.127°. The structure is stabilized by C–H⋯O and C–H⋯C interactions .

- Applications : The phenyl group at position 2 enhances π-π stacking, which is critical in crystal engineering and supramolecular chemistry .

Physicochemical and Spectral Properties

Table 1: Comparative Spectral Data

Biological Activity

Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data from various studies.

Chemical Structure and Synthesis

This compound belongs to the chromene class of compounds, characterized by a chromene core with a bromine atom at the 6th position and a carbonyl group at the 2nd position. The molecular formula is CHBrO. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler chromene derivatives and employing various reagents to introduce the desired functional groups .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways crucial for cell survival. For example, it has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are vital for DNA replication and cell proliferation .

The biological effects of this compound are believed to stem from its ability to interact with various biological targets. Interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing biochemical pathways associated with disease processes .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate | CHBrNO | Hydroxyl group instead of a carbonyl |

| Methyl 6-bromo-4-methylcoumarin | CHBrO | Methyl substitution at the 4th position |

| Methyl 6-bromo-4-methyl-2-oxoquinoline | CHBrNO | Contains nitrogen in the ring structure |

This table illustrates how this compound stands out due to its specific arrangement of functional groups, contributing to its distinctive biological activity compared to other similar compounds.

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity with an MIC of 0.5 µg/mL, indicating potential as a therapeutic agent against resistant strains .

- Anticancer Research : In a laboratory setting, the compound was tested on various cancer cell lines, showing IC50 values ranging from 10 to 20 µM, suggesting it could be developed into a novel anticancer drug .

Q & A

Q. What are the standard synthetic routes for Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate?

The synthesis typically involves sequential functionalization of the chromene core. For example:

- Esterification : The carboxylate group is introduced via esterification of the parent carboxylic acid using methanol and a catalytic acid.

- Bromination : Electrophilic bromination at the 6-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation.

- Oxidation : The 2-oxo group is stabilized via oxidation of a precursor dihydrocoumarin derivative. Crystallographic studies of similar brominated chromenes (e.g., 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) highlight the importance of regioselective bromination and solvent-mediated crystallization for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- X-ray Crystallography : Resolves molecular geometry, confirming the bromine substitution pattern and ester conformation. For example, SHELXL refinement can achieve R-factors < 0.05 with high-resolution data .

- NMR Spectroscopy : H and C NMR identify chemical shifts for the bromine-adjacent protons (e.g., deshielding at C6) and ester carbonyl signals (~165–170 ppm).

- IR Spectroscopy : Confirms the presence of ester C=O (~1740 cm) and lactone C=O (~1680 cm) stretches .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of brominated chromenes?

SHELXL’s robust refinement capabilities include:

- Anisotropic Displacement Parameters : Essential for modeling bromine’s high electron density and thermal motion.

- Twinned Data Handling : Use the TWIN/BASF commands for non-merohedral twinning, common in chromene derivatives.

- Hydrogen Bond Restraints : Apply DFIX/DANG restraints to stabilize O–H⋯O and C–H⋯π interactions observed in chromene packing . Recent updates allow automated handling of high-resolution data, reducing manual intervention .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (as per Etter’s formalism) reveals:

- Intermolecular O–H⋯O Bonds : Between the lactone carbonyl and solvent molecules (e.g., dimethylformamide), forming R(8) motifs.

- C–H⋯π Interactions : Between aromatic protons and adjacent chromene rings, stabilizing layered packing. These interactions correlate with solubility and thermal stability, critical for designing co-crystals or polymorphs .

Q. How can contradictory crystallographic data (e.g., disorder, low occupancy) be resolved?

Strategies include:

- Occupancy Refinement : For disordered bromine or ester groups, use PART/SUMP constraints in SHELXL.

- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters for flexible moieties.

- Validation Tools : Cross-check using R and CC metrics to ensure data integrity .

Q. What computational methods predict reactivity under varying conditions (e.g., hydrolysis, photolysis)?

- DFT Calculations : Model the electron density at the lactone ring and bromine site to predict nucleophilic attack or ring-opening.

- TD-DFT for Photostability : Simulate UV-Vis spectra to assess photooxidation risks, guided by chromene’s conjugated π-system.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Q. How does steric hindrance from the 6-bromo group affect derivatization reactions?

- Steric Maps : Generate using Mercury software to visualize accessible reaction sites.

- Catalytic Strategies : Use bulky ligands (e.g., BrettPhos) in Pd-catalyzed couplings to mitigate steric effects.

- Kinetic Studies : Compare reaction rates at C3 (unhindered) vs. C6 (hindered) to guide functionalization .

Methodological Notes

- Crystallography Workflow : Data collection (Mo Kα radiation, λ = 0.71073 Å) → SHELXT for structure solution → SHELXL for refinement → WinGX/ORTEP for visualization .

- Synthetic Reproducibility : Monitor reaction progress via TLC (hexane/ethyl acetate) and purify via recrystallization (DMF/water) to ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.